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molecular formula C11H7N3OS2 B8330128 2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone

2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone

Cat. No. B8330128
M. Wt: 261.3 g/mol
InChI Key: HUVSXFBXVUJVPQ-UHFFFAOYSA-N
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Patent
US06787541B1

Procedure details

A mixture of 2-[N-(3,4-dimethoxybenzyl)]aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone (0.06 g, 0.15 mmol) and TFA (2 mL) was refluxed for 2 h, cooled, concentrated in vacuo to half its original volume, diluted with CH2Cl2 (50 mL), washed with saturated sodium bicarbonate solution (3×25 mL) then brine (25 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; heptane-EtOAc (3:1)] to give the title compound (40 mg, 100%) as a yellow solid.
Name
2-[N-(3,4-dimethoxybenzyl)]aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[NH:7][C:8]1[N:9]=[C:10]([C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[O:18])[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1.C(O)(C(F)(F)F)=O>>[NH2:7][C:8]1[N:9]=[C:10]([C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[O:18])[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1

Inputs

Step One
Name
2-[N-(3,4-dimethoxybenzyl)]aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone
Quantity
0.06 g
Type
reactant
Smiles
COC=1C=C(CNC=2N=C(C3=C(N2)C=CS3)C(=O)C=3SC=CC3)C=CC1OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half its original volume
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (50 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (25 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; heptane-EtOAc (3:1)]

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)C=CS2)C(=O)C=2SC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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